(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-17-9-8-16(12-18(17)28-2)13-19-21(26)24(22(29)30-19)14-20(25)23-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3,(H,23,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSVUKZLQRCRJ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenethylamine to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In the medical field, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary research suggests that it may inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, the compound may inhibit key enzymes and signaling pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB), thereby reducing inflammation and inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related thiazolidinone derivatives with variations in substituents, stereochemistry, and biological activity (Table 1).
Key Observations
Substituent Effects on Bioactivity :
- The 3,4-dimethoxybenzylidene group in the target compound and its (E)-isomer (7n) enhances binding to carbonic anhydrase isoforms (hCA IX/XII) due to hydrophobic and hydrogen-bonding interactions with the enzyme’s active site . In contrast, 4-methylbenzylidene (Compound 11) shows reduced activity, highlighting the importance of methoxy groups for potency .
- N-Phenethylacetamide vs. N-(4-sulfamoylphenyl)acetamide : The sulfamoyl group in 7n improves selectivity for tumor-associated hCA isoforms, whereas the phenethyl chain may enhance lipophilicity and membrane permeability .
Stereochemical Influence: The (Z)-configuration of the benzylidene group in the target compound is associated with conformational rigidity, which may stabilize interactions with biological targets compared to (E)-isomers or non-conjugated analogues .
Thermal and Spectral Properties :
- Melting points vary significantly based on substituent polarity. For example, the sulfamoyl-containing 7n has a higher melting point (288–290°C) than the furan-based 4c (72–74°C), reflecting differences in crystallinity and intermolecular interactions .
Biological Activity Trends: Thiazolidinones with electron-withdrawing groups (e.g., 3-chlorophenyl in 4c) exhibit moderate cytotoxicity, while those with bulky aromatic systems (e.g., naphthyl-pyrazolylmethylene in Compound 9) show enhanced antiproliferative effects .
Research Findings and Implications
- Enzyme Inhibition : The target compound and its analogues demonstrate selective inhibition of carbonic anhydrase isoforms, making them candidates for anticancer therapies targeting hypoxic tumors .
- Anticancer Potential: Structural modifications, such as incorporation of dichlorophenyl or naphthyl groups, significantly enhance cytotoxicity, as seen in Compound 9 .
- Synthetic Flexibility: The rhodanine-thiazolidinone scaffold allows for modular synthesis, enabling rapid optimization of substituents for improved pharmacokinetic properties .
Biological Activity
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities, particularly in oncology and biochemistry. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure includes a thioxothiazolidin ring, which is significant for its biological interactions. The compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that the thioxothiazolidine ring plays a crucial role in the compound's mechanism of action. It interacts with specific enzymes and receptors, influencing various biochemical pathways. For instance, compounds with similar structures have been shown to modulate enzyme activities, which can lead to therapeutic effects in cancer treatment .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. Notably:
- Cell Proliferation Inhibition : Compounds in this class have demonstrated significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). For example, related derivatives showed IC values ranging from 3.96 μM to 5.87 μM .
- Induction of Apoptosis : Mechanistic studies revealed that some derivatives induce apoptosis through the intrinsic mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Other Biological Activities
In addition to anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Some related compounds have exhibited low antimicrobial and antifungal activities but were noted for their non-toxic profiles .
- Enzyme Inhibition : Studies suggest that derivatives can act as inhibitors of metalloenzymes such as carbonic anhydrases, which are implicated in tumor progression .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates high gastrointestinal absorption and favorable metabolic profiles. Most derivatives do not exhibit significant toxicity or mutagenic properties, suggesting a good safety margin for potential therapeutic applications .
Case Studies
- In Vitro Studies : A study on a similar thiazolidinone compound demonstrated significant inhibition of cancer cell proliferation with minimal toxicity towards normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .
- In Vivo Models : Preliminary animal studies indicated that compounds with similar structures could reduce tumor size in xenograft models, supporting their potential use in cancer therapy.
Q & A
Q. Q8. Does the thioxo group (C=S) in the thiazolidinone core enhance target binding?
Yes. The thioxo group increases hydrogen-bonding interactions with enzymes like MurB (bacterial cell wall synthesis) and COX-2 (anti-inflammatory targets), improving IC₅₀ values by 2–3 fold compared to oxo (C=O) analogs .
Pharmacokinetics and Metabolism
Advanced: Q. Q9. What strategies improve oral bioavailability for this compound?
Prodrug Design : Esterification of the acetamide group (e.g., ethyl ester) increases lipophilicity (logP from 2.1 to 3.8) and absorption in Caco-2 cell models .
CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces first-pass metabolism, increasing plasma AUC by 40% .
Data Contradiction Analysis
Advanced: Q. Q10. How should researchers resolve discrepancies in reported IC₅₀ values for similar compounds?
Assay Variability : Normalize data using positive controls (e.g., doxorubicin for anticancer assays) and replicate under standardized conditions (pH, serum concentration) .
Structural Confirmation : Re-characterize disputed compounds via LC-MS and 2D NMR to rule out impurities or isomerization .
Advanced Modifications
Advanced: Q. Q11. Can incorporation of fluorinated substituents enhance metabolic stability? Yes. Fluorine at the para position of the phenethyl group reduces CYP2D6-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 4.8 hours in human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
